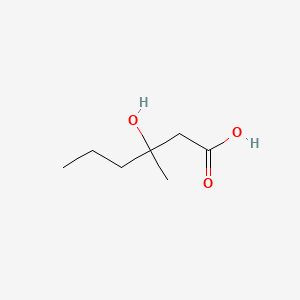

Ácido 3-hidroxi-3-metilhexanoico

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-Hydroxy-3-methylhexanoic acid and its derivatives involves complex chemical pathways that have been explored in various studies. These pathways often involve the strategic manipulation of molecular structures to achieve the desired compound. For instance, the microbial production of related hydroxy acids from CO2 showcases innovative methods of synthesis, highlighting the potential for sustainable production processes (Ishizaki, Tanaka, & Taga, 2001).

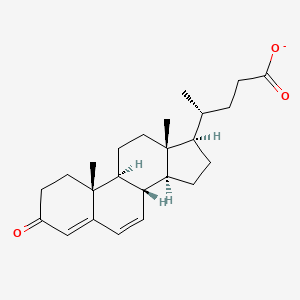

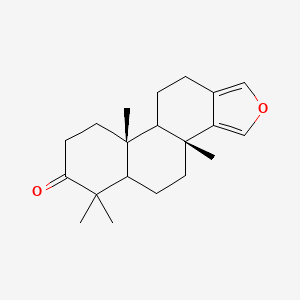

Molecular Structure Analysis

The molecular structure of 3-Hydroxy-3-methylhexanoic acid is crucial in determining its chemical behavior and reactivity. The presence of hydroxy groups and their position within the molecule significantly influence its properties and interactions. Studies on hydroxycinnamic acids have revealed how structural variations can impact antioxidant activity, providing insights into the importance of molecular structure in determining the compound's functionality (Razzaghi-Asl et al., 2013).

Chemical Reactions and Properties

3-Hydroxy-3-methylhexanoic acid participates in a variety of chemical reactions, leading to the formation of diverse derivatives with unique properties. For example, the conversion processes involving hydroxycitric acid, a compound with similarities to 3-Hydroxy-3-methylhexanoic acid, demonstrate the compound's versatility and potential for producing biologically active molecules (Yamada, Hida, & Yamada, 2007).

Aplicaciones Científicas De Investigación

Investigación Química

El ácido 3-hidroxi-3-metilhexanoico es un compuesto químico que se utiliza en diversas investigaciones químicas . A menudo es suministrado por fabricantes y proveedores de productos químicos para su uso en laboratorios .

Industria de la Perfumería

Una de las aplicaciones significativas del ácido 3-hidroxi-3-metilhexanoico es en la industria de la perfumería . Es uno de los componentes que se encuentran en el sudor hidrolizado y tiene un umbral de detección del olor extremadamente bajo . Esta propiedad lo hace valioso en la creación de fragancias y desodorantes .

Investigación Bioquímica

En el campo de la investigación bioquímica, el ácido 3-hidroxi-3-metilhexanoico juega un papel crucial en la comprensión de la bioquímica del olor corporal . El estudio de este compuesto ayuda a los científicos a comprender la formación bioquímica de los olores corporales y cómo el metabolismo bacteriano contribuye al desarrollo del olor axilar .

Investigación en Ciencias de la Vida

El ácido 3-hidroxi-3-metilhexanoico también se utiliza en la investigación en ciencias de la vida . Si bien las aplicaciones específicas en este campo no se detallan en las fuentes, es probable que se utilice en estudios relacionados con la biología celular, la genómica, la proteómica y otros campos relacionados .

Safety and Hazards

3-Hydroxy-3-methylhexanoic acid is considered hazardous. It is corrosive to metals and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is advised to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion .

Propiedades

IUPAC Name |

3-hydroxy-3-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-4-7(2,10)5-6(8)9/h10H,3-5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRNSTGIHROKJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586585 | |

| Record name | 3-Hydroxy-3-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58888-76-9 | |

| Record name | 3-Hydroxy-3-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-3-methylhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the origin and significance of 3-Hydroxy-3-methylhexanoic acid (HMHA) in a biological context?

A1: HMHA is a key component of human axillary odor. While axillary secretions are initially odorless, the action of specific bacteria on precursor molecules generates HMHA, contributing to the characteristic body odor. [, , ]

Q2: How is HMHA generated from its precursor molecules?

A2: HMHA is released from odorless glutamine conjugates present in axillary secretions through the action of a specific bacterial enzyme called Nα‐acyl‐glutamine aminoacylase (N-AGA). This enzyme, mainly produced by Corynebacteria species residing in the axilla, cleaves the glutamine residue from the precursor, releasing HMHA. [, ]

Q3: Beyond HMHA, are other odoriferous compounds generated from axillary secretions?

A3: Yes, research has identified over 28 different carboxylic acids released from odorless axillary secretions by N-AGA. This includes compounds like 3-methylhex-2-enoic acid (3MH2) and a variety of aliphatic hydroxy acids, unsaturated acids, and amino acid degradation products. These compounds, found in varying amounts between individuals, are thought to contribute to the unique "compound odor" characterizing individual body odor. []

Q4: How do the levels of HMHA relate to the perceived intensity of axillary odor?

A4: A direct correlation exists between the concentration of HMHA in axillary sweat and the perceived intensity of body odor. Quantitative analysis of sweat samples from 50 men demonstrated a clear link between higher HMHA levels and stronger axillary odor. []

Q5: Does the chirality of HMHA influence its odor profile?

A5: Yes, the odor profile of HMHA is influenced by its chirality. Analysis reveals that naturally occurring HMHA exists as a mixture of (S) and (R) isomers in a 72:28 ratio. Interestingly, the (S)-HMHA isomer possesses a strong spicy odor reminiscent of typical axillary odor, unlike the (R)-isomer. []

Q6: What is the role of bacteria in the development of characteristic body odor?

A6: Bacteria play a crucial role in generating body odor. Studies using incubated sweat samples inoculated with specific bacteria like Staphylococcus epidermidis, Corynebacterium jeikeium, and Staphylococcus haemolyticus demonstrated variations in odor profiles depending on the bacterial species. This highlights the influence of individual skin microbiome composition on the development of personal body odor. [, ]

Q7: Are there any established links between the ability to perceive HMHA and social functioning?

A8: While olfactory deficits can impact social interactions, no strong evidence currently supports a direct link between HMHA-specific anosmia (the inability to smell HMHA) and loneliness or social withdrawal. []

Q8: What analytical techniques are commonly employed to study HMHA and other axillary odor components?

A9: Gas chromatography coupled with mass spectrometry (GC-MS) and gas chromatography-olfactometry (GC-O) are essential tools for identifying and quantifying volatile compounds like HMHA in complex mixtures like axillary sweat. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

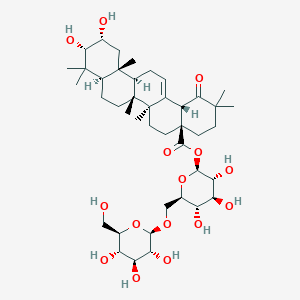

![[(1R,3R,5S,7S,8S,11R)-10,10-dimethyl-5-(3-methylbut-3-en-1-ynyl)-4-oxo-2,6,9-trioxatetracyclo[6.4.0.01,3.05,7]dodecan-11-yl] acetate](/img/structure/B1257922.png)

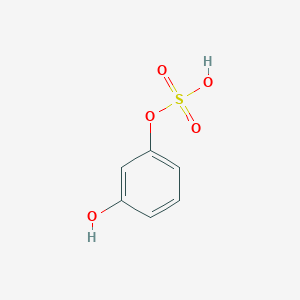

![6-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1257925.png)

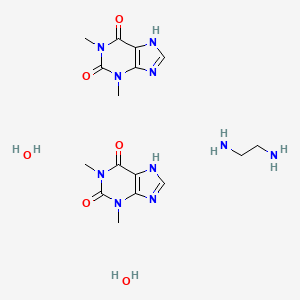

![N-(4-ethylphenyl)-4-[(1-methyl-2-oxo-4-quinolinyl)oxy]butanamide](/img/structure/B1257928.png)

![7-(2-thienyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1257933.png)

![(9R,10R,11S)-17-(cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1257942.png)